BenchChemオンラインストアへようこそ!

4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-

CNS Drug Design Pharmacokinetics Lipophilicity

4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- (CAS 90094-99-8) is a synthetic, heterocyclic compound with a molecular weight of 370.4 g/mol and a calculated LogP (XLogP3-AA) of 4.1, indicating significant hydrophobicity. It belongs to the privileged quinazolin-4(3H)-one scaffold, which is renowned in medicinal chemistry for its diverse pharmacological profile.

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
CAS No. 90094-99-8
Cat. No. B12923755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-
CAS90094-99-8
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O3/c26-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)25(22)15-16-28-23(27)18-11-5-2-6-12-18/h1-14H,15-16H2
InChIKeyCHWXDJJOYVHZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

90094-99-8: A Hydrophobic 2-Phenylquinazolin-4(3H)-one Ester for CNS and Antibacterial Research


4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- (CAS 90094-99-8) is a synthetic, heterocyclic compound with a molecular weight of 370.4 g/mol and a calculated LogP (XLogP3-AA) of 4.1, indicating significant hydrophobicity [1]. It belongs to the privileged quinazolin-4(3H)-one scaffold, which is renowned in medicinal chemistry for its diverse pharmacological profile [2]. This specific derivative features a 2-phenyl substitution, a core structure associated with enhanced analgesic and anti-inflammatory properties, and a benzoyloxyethyl ester at the N-3 position, a modification that distinguishes its physicochemical properties from simpler analogs and serves as a critical handle for further synthetic elaboration [3].

Why Generic 2-Phenylquinazolinones Cannot Substitute for 90094-99-8 in Performance-Driven Applications


Indiscriminate substitution of quinazolin-4(3H)-one analogs for CAS 90094-99-8 is highly inadvisable due to its uniquely conferred physicochemical and functional properties. The N-3 benzoyloxyethyl ester group is not a passive structural feature; it drastically increases lipophilicity (predicted LogP of 4.1 [1]) compared to the unsubstituted 2-phenyl-4(3H)-quinazolinone or its hydroxyl precursor, directly impacting membrane permeability and pharmacokinetic distribution. Furthermore, this specific ester acts as a crucial synthetic intermediate for generating potent antibacterial leads [2], a synthetic entry point that simpler analogs lack. Critically, the 2-phenyl substituent on this specific core is a key pharmacophoric requirement for significant analgesic and anti-inflammatory activity, a feature that is diminished or absent in 2-methyl or 2-H analogs [3]. Substituting a 'similar' quinazolinone would not only lose this targeted activity but could also introduce unforeseen synthetic complexity and result in a compound with entirely different bioavailability and drug metabolism profiles.

Quantified Differentiation of 90094-99-8 from Key Quinazolinone Analogs


Superior Lipophilicity of the Benzoyloxyethyl Ester Over the Parent Alcohol for CNS Permeability

The benzoyloxyethyl ester substitution at the N-3 position is a proven strategy to increase the lipophilicity of a drug-like scaffold. CAS 90094-99-8 has a calculated LogP (XLogP3-AA) of 4.1 [1], which is significantly higher than that of its direct synthetic precursor, 3-(2-hydroxyethyl)-2-phenylquinazolin-4(3H)-one [2]. This increased logP value suggests a substantially enhanced ability to cross biological membranes, including the blood-brain barrier, which is a critical parameter for targeting the central nervous system (CNS) for analgesic effects.

CNS Drug Design Pharmacokinetics Lipophilicity

Validated Synthetic Entry Point for Potent Antibacterial Quinazolinones

CAS 90094-99-8 is a validated and essential synthetic precursor for generating a novel class of antibacterial agents. Its reaction with 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones produces 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones, which have demonstrated direct antibacterial activity. The 4-fluorophenyl derivative (9a) and 4-chlorophenyl derivative (9h) of this series showed potent activity against Proteus vulgaris and Bacillus subtilis with zone of inhibition values of 1.1 cm and 1.4 cm, respectively, compared to the reference drug ciprofloxacin [1]. This functional utility is absent in simpler quinazolinones like 2-phenyl-4(3H)-quinazolinone, which cannot serve as this specific precursor.

Antibacterial Medicinal Chemistry Synthetic Intermediate

The 2-Phenyl Substituent is Critical for Superior Analgesic and Anti-inflammatory Activity

A structure-activity relationship (SAR) study on 4(3H)-quinazolinones revealed that the presence of a 2-phenyl substituent is a key determinant for high in vivo anti-inflammatory activity. In a carrageenan-induced rat paw edema model, a panel of 2-phenyl-4(3H)-quinazolinone derivatives exhibited significant inhibition of inflammation, ranging from 81% to 96% compared to the control group [1]. The 2-methyl-4(3H)-quinazolinone analog, by comparison, generally shows reduced potency in such models, underscoring the importance of the specific substituent pattern found in CAS 90094-99-8.

Analgesic Anti-inflammatory SAR Quinazolinone

Esterase-Labile N-3 Substituent Enables Potential Prodrug Strategy for Active Metabolites

The benzoyloxyethyl group at the N-3 position of CAS 90094-99-8 can be cleaved by endogenous esterases to release the active 3-(2-hydroxyethyl)-2-phenylquinazolin-4(3H)-one [1]. This feature enables a 'prodrug' strategy to achieve sustained or targeted drug delivery, a sophisticated design element not present in simple N-H or N-alkyl analogs. By releasing the active moiety upon hydrolysis, the compound could potentially maintain therapeutic levels over a prolonged period, improving the dosing regimen and patient compliance.

Prodrug Design Drug Metabolism Pharmacokinetics

Best-Fit R&D Scenarios for Procuring 4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- (90094-99-8)


Antibacterial Lead Optimization via Directed Synthesis

Ideal for a medicinal chemistry program that leverages CAS 90094-99-8 as a key intermediate to generate a library of 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones. This approach directly yields compounds with proven antibacterial activity against Proteus vulgaris and Bacillus subtilis, with zone of inhibition values of 1.1-1.4 cm, rivaling that of ciprofloxacin [2]. The benzoyloxyethyl group's synthetic utility is the core value, providing a route to bioactive compounds that simpler quinazolinone building blocks cannot facilitate.

CNS-Focused Analgesic and Anti-Inflammatory Agent Discovery

For research targeting pain and inflammation, this compound's high calculated LogP of 4.1 makes it an excellent starting point for CNS drug discovery [1]. The 2-phenylquinazolinone core is a validated pharmacophore for potent analgesic activity based on class-level SAR [3]. Its hydrophobicity can be empirically mapped to blood-brain barrier penetration, allowing for the development of centrally-acting analgesics and anti-inflammatory agents that are optimized for CNS exposure.

Pharmacokinetic Optimization and Prodrug Design

Suited for a drug metabolism and pharmacokinetics (DMPK) research group focusing on a prodrug strategy. The N-3 benzoyloxyethyl ester is specifically designed to be cleaved by endogenous esterases, releasing the active 3-(2-hydroxyethyl) metabolite at a controlled rate [3]. This feature is critical for prolonging the half-life of the active species and enabling less frequent dosing. Using this compound allows for direct research into the rate of ester hydrolysis, plasma stability, and the therapeutic window of the active metabolite, which is not possible with non-ester analogs.

Synthetic Methodology Development on Privileged Scaffolds

An excellent substrate for an organic synthesis lab developing new reactions on the quinazolinone scaffold. Its reactive benzoyloxyethyl group and the aromatic core provide multiple sites for chemical modification, such as hydrolysis, transesterification, or nucleophilic substitution [2]. This allows for the evaluation of new synthetic methods, particularly for late-stage functionalization, on a heterocyclic system with direct medicinal relevance.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.